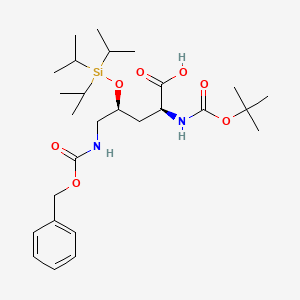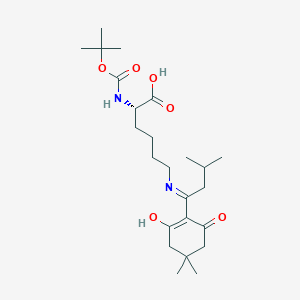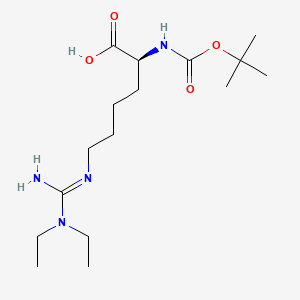
Boc-(Dmmb(Trt))Gly-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-(Dmmb(Trt))Gly-OH, also known as Boc-N-(4,5-dimethoxy-2-tritylsulfanyl-benzyl)-Gly-OH, is a compound with the chemical formula C35H37NO6S and a molecular weight of 599.74 g/mol . This compound is used in peptide synthesis, particularly in the formation of peptide thioesters, which are key intermediates in chemical protein synthesis .
Aplicaciones Científicas De Investigación
Boc-(Dmmb(Trt))Gly-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used in the synthesis of peptide thioesters, which are essential for chemical protein synthesis.
Protein Ligation: The compound is used in native chemical ligation (NCL) to join peptide segments, facilitating the synthesis of larger proteins.
Drug Development: It is used in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: The compound is used in studies involving post-translational modifications of proteins.
Mecanismo De Acción
Target of Action
Boc-(Dmmb(Trt))Gly-OH is a complex compound with multiple functional groups. The boc group (tert-butyloxycarbonyl) is known to be a protecting group used in organic synthesis, particularly for amines .
Mode of Action
The boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that this compound may interact with its targets through the formation or removal of protective groups, thereby influencing the chemical behavior of the target molecules.
Pharmacokinetics
The compound’s predicted properties such as boiling point (7145±600 °C) and density (126±01 g/cm3) suggest that it may have specific pharmacokinetic characteristics .
Métodos De Preparación
The synthesis of Boc-(Dmmb(Trt))Gly-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The Boc group (tert-butyloxycarbonyl) is used as a protecting group for the amino group during the synthesis . The synthesis begins with the attachment of the Boc-protected amino acid to a resin, followed by the stepwise addition of other amino acids. The Dmmb (2-mercapto-4,5-dimethoxy-benzyl) group is introduced as an auxiliary group to facilitate peptide ligation at the X-Gly site . The final product is cleaved from the resin and purified.
Análisis De Reacciones Químicas
Boc-(Dmmb(Trt))Gly-OH undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break disulfide bonds to form thiols.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common reagents used in these reactions include trifluoroacetic acid, hydrogen fluoride, and various thiols. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Boc-(Dmmb(Trt))Gly-OH is unique due to the presence of the Dmmb group, which facilitates peptide ligation. Similar compounds include:
Boc-Gly-OH: Lacks the Dmmb group and is used for simpler peptide synthesis.
Fmoc-Gly-OH: Uses the Fmoc (fluorenylmethyloxycarbonyl) protecting group instead of Boc.
Boc-Cys(Trt)-OH: Contains a trityl-protected cysteine residue, used in peptide synthesis but with different ligation properties.
These compounds differ in their protecting groups and auxiliary groups, which affect their reactivity and applications in peptide synthesis.
Propiedades
IUPAC Name |
2-[(4,5-dimethoxy-2-tritylsulfanylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37NO6S/c1-34(2,3)42-33(39)36(24-32(37)38)23-25-21-29(40-4)30(41-5)22-31(25)43-35(26-15-9-6-10-16-26,27-17-11-7-12-18-27)28-19-13-8-14-20-28/h6-22H,23-24H2,1-5H3,(H,37,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQUSEVODNERSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)
